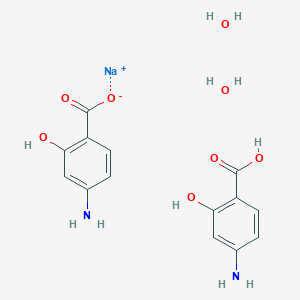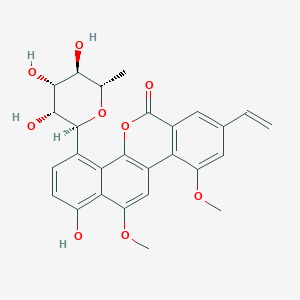
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminosalicylate Sodium is the sodium salt form of aminosalicylic acid, an analog of para-aminobenzoic acid (PABA) with antitubercular activity. Aminosalicylate sodium exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis, thereby suppressing growth and reproduction of M. tuberculosis, eventually leading to cell death.
Applications De Recherche Scientifique
Coordination Properties in Complexes
Sodium 4-amino-2-hydroxybenzoate dihydrate demonstrates unique coordination properties in complexes with alkali metals. The structure of this compound, analyzed through X-ray diffraction, reveals a polymeric chain formation where sodium ions are joined together by tridentate 4-amino-2-hydroxybenzoate moieties, creating a significant distortion in the octahedral environment of the sodium centers. This structural organization has implications for the development of new materials and chemical processes (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids provides insights into environmental processes. Ultraviolet irradiation of sodium salts of chlorobenzoic acids leads to the replacement of chlorine by hydroxyl, resulting in the formation of hydroxybenzoic acids. This kind of study is essential for understanding the environmental fate of these compounds and their potential impact on ecosystems (Crosby & Leitis, 1969).
Electrical Conductivity Analysis
Studies on the electrical conductivities of aqueous solutions of sodium salts of benzoic acid and its derivatives, including 2-hydroxybenzoic acid, provide valuable information on the ionic association constants and limiting molar conductivity of these electrolytes. Such research has broad applications in fields like electrochemistry and materials science (Stanczyk, Boruń, & Jóźwiak, 2019).
Mesomorphism of Derivatives
The study of mesomorphism in derivatives like sodium 4-dodecyloxy-2-hydroxybenzoate helps in understanding the thermotropic and lyotropic mesophases. Such research is crucial for the development of advanced materials, especially in the field of liquid crystal technology (Bruce, Tiddy, & Watkins, 1995).
Carbohydrate Determination Techniques
The modification of carbohydrate reagents, such as 4-hydroxybenzoic acid hydrazide, using sodium bismuth tartrate, has improved the reaction speed, temperature, and sensitivity. This advancement is significant in biochemical analysis and diagnostic procedures (Lever, 1977).
Electroactivity Studies
The electrosynthesis and electroactivity studies of poly(3-amino-4-hydroxybenzoic acid) nanoparticles provide insights into the development of materials with enhanced electrochemical properties. Such studies are vital for the advancement of electrochemical sensors and energy storage devices (Chen, Hong, & Gao, 2015).
Propriétés
Nom du produit |
Sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
|---|---|
Formule moléculaire |
C14H17N2NaO8 |
Poids moléculaire |
364.28 g/mol |
Nom IUPAC |
sodium;4-amino-2-hydroxybenzoate;4-amino-2-hydroxybenzoic acid;dihydrate |
InChI |
InChI=1S/2C7H7NO3.Na.2H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;/h2*1-3,9H,8H2,(H,10,11);;2*1H2/q;;+1;;/p-1 |
Clé InChI |
XQSUESLXIABQPQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)







![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
